molecular formula C11H14O2S B6352920 Methyl 3-(phenylthio)isobutyrate CAS No. 777-80-0

Methyl 3-(phenylthio)isobutyrate

Cat. No.: B6352920
CAS No.: 777-80-0
M. Wt: 210.29 g/mol
InChI Key: GLYXACFPCLUSBA-UHFFFAOYSA-N
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Description

Methyl 3-(phenylthio)isobutyrate: is an organic compound with the molecular formula C11H14O2S It is a derivative of isobutyric acid where the hydrogen atom of the carboxyl group is replaced by a methyl ester group and a phenylthio group is attached to the third carbon of the isobutyrate chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(phenylthio)isobutyrate can be synthesized through several methods. One common approach involves the reaction of isobutyric acid with methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl isobutyrate. This intermediate is then reacted with thiophenol in the presence of a base such as sodium hydroxide to introduce the phenylthio group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and thiolation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(phenylthio)isobutyrate undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(phenylthio)isobutyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(phenylthio)isobutyrate involves its interaction with specific molecular targets and pathways. The phenylthio group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ester group can undergo hydrolysis to release the active isobutyric acid derivative, which can further interact with biological targets. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    Methyl isobutyrate: A simpler ester without the phenylthio group, used in similar applications but with different reactivity and properties.

    Phenylthioacetic acid: Contains a phenylthio group attached to an acetic acid moiety, used in organic synthesis and as an intermediate in pharmaceuticals.

    Methyl 3-(phenylthio)propionate: Similar structure but with a propionate instead of an isobutyrate chain, used in organic synthesis.

Uniqueness: Methyl 3-(phenylthio)isobutyrate is unique due to the presence of both the phenylthio and ester groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

methyl 2-methyl-3-phenylsulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-9(11(12)13-2)8-14-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYXACFPCLUSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002581
Record name Methyl 2-methyl-3-(phenylthio)propanoate
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Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-80-0
Record name Propanoic acid, 2-methyl-3-(phenylthio)-, methyl ester
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Record name Methyl 3-(phenylthio)isobutyrate
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Record name Methyl 2-methyl-3-(phenylthio)propanoate
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Record name Methyl 3-(phenylthio)isobutyrate
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